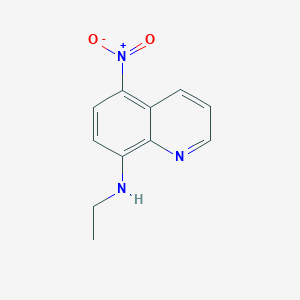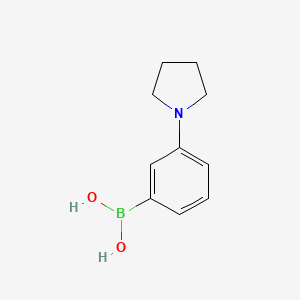
3-(Pyrrolidino)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrolidino)phenylboronic acid is a derivative of phenylboronic acid that belongs to the class of organoboronic acids . The boronic acid group has a versatile reactivity profile and is widely used in various organic reactions .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 3-(Pyrrolidino)phenylboronic acid, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular weight of 3-(Pyrrolidino)phenylboronic acid is 191.04 . It has a planar structure with a minor bend around the C-B bond .
Chemical Reactions Analysis
The pyrrolidine ring in 3-(Pyrrolidino)phenylboronic acid is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Physical And Chemical Properties Analysis
3-(Pyrrolidino)phenylboronic acid is a solid substance . It has a molecular weight of 191.035 g/mol . The boiling point is 403.2 °C (760 mm Hg) .
Applications De Recherche Scientifique
1. Catalyst in Synthesis
3-(Pyrrolidino)phenylboronic acid has been utilized as a catalyst in chemical synthesis. For instance, phenylboronic acid facilitated an efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, demonstrating advantages like operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
2. Use in Carbohydrate Chemistry
Phenylboronic acid, including derivatives like 3-(Pyrrolidino)phenylboronic acid, has significant applications in carbohydrate chemistry. It condenses with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This property is valuable in chromatographic solvents, electrophoretic separations, and isolation of compounds from mixtures (Ferrier, 1972).
3. Development of Glucose-Sensitive Films
In the field of controlled drug delivery, 3-(Pyrrolidino)phenylboronic acid has been used to modify hydrogen-bonded layer-by-layer assembled films for creating glucose-sensitive materials. These films exhibit pH- and thermosensitive swelling behaviors, enhancing the release of model drugs in the presence of saccharides like glucose or fructose, suggesting potential applications in self-regulated insulin delivery (Ding, Guan, Zhang, & Zhu, 2009).
4. Pharmaceutical and Chemical Engineering
Phenylboronic acid and its derivatives form reversible complexes with polyol compounds, leading to extensive applications in pharmaceutical and chemical engineering. This includes roles in self-regulated insulin delivery, tissue engineering, and sensor systems. The unique ability to recognize, separate, and detect polyol compounds like saccharides and glycoproteins is particularly valuable in these fields (Liang-yin, 2006).
5. Biomedical Applications
Phenylboronic acids, including 3-(Pyrrolidino)phenylboronic acid, have been employed to synthesize novel polyelectrolytes for biomedical applications. These polyelectrolytes have been used to fabricate glucose-sensitive hollow capsules that dissolve in glucose-containing media, indicating potential uses in controlled insulin delivery (De Geest, Jonas, Demeester, & De Smedt, 2006).
Safety And Hazards
When handling 3-(Pyrrolidino)phenylboronic acid, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Propriétés
IUPAC Name |
(3-pyrrolidin-1-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8,13-14H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADUVPSZJLNMCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923342 |
Source


|
| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidino)phenylboronic acid | |
CAS RN |
120347-75-3 |
Source


|
| Record name | [3-(Pyrrolidin-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

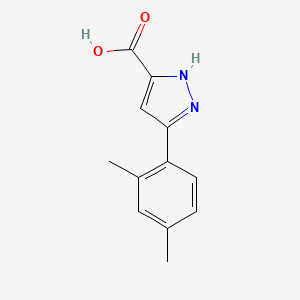
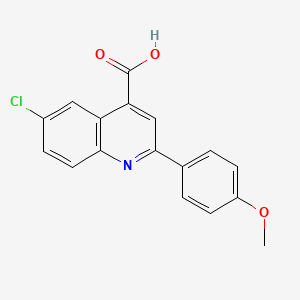





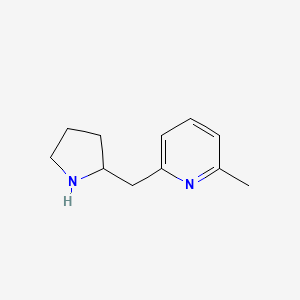

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
